molecular formula C18H15Cl2N3OS B3001878 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-31-9

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3001878
CAS No.: 391227-31-9
M. Wt: 392.3
InChI Key: JSHUUJUGDVNBEY-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule with a molecular formula of C18H15Cl2N3OS and a molecular weight of 380.30 g/mol . It features a 1,3,4-thiadiazole core, a heterocyclic scaffold of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. Researchers value this compound and its analogues as versatile scaffolds for developing new therapeutic agents and biochemical probes. Derivatives of 1,3,4-thiadiazole are extensively investigated for their potent biological properties. Scientific literature indicates that compounds within this class exhibit a range of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects . They have been identified as potential inhibitors of key enzymes like dihydrofolate reductase (DHFR), a recognized target for anticancer and antimicrobial drugs . Furthermore, the 1,3,4-thiadiazole moiety is found in various pesticides and fungicides, highlighting its utility in agricultural chemical research . The specific substitution pattern on the benzamide and thiadiazole rings of this compound suggests potential for interaction with various biological targets, making it a candidate for structure-activity relationship (SAR) studies in drug discovery programs. The molecular structure incorporates a benzamide group linked to the 2-position of the thiadiazole ring, which is substituted at the 5-position with a mesitylene (2,4,6-trimethylphenyl) group. This configuration can influence the compound's planarity and intermolecular interactions, such as its ability to form centrosymmetric dimers via hydrogen bonding, as observed in closely related crystal structures . Such properties are critical for researchers studying crystallography and molecular packing. This product is supplied for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-9-6-10(2)15(11(3)7-9)17-22-23-18(25-17)21-16(24)13-5-4-12(19)8-14(13)20/h4-8H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHUUJUGDVNBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.

    Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

Overview

2,4-Dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications in various fields, including agriculture , pharmaceuticals , and material science .

Agricultural Applications

Pesticide Development

  • This compound has been investigated for its potential use as a pesticide. Its structure suggests it may possess herbicidal and fungicidal properties. Research indicates that derivatives of thiadiazoles often exhibit biological activity against various plant pathogens and pests .

Case Study: Herbicidal Activity

Pharmaceutical Applications

Antimicrobial Properties

  • Compounds containing the thiadiazole moiety have shown significant antimicrobial activity. Research indicates that 1,3,4-thiadiazoles can inhibit bacterial growth and have potential as antibiotic agents .

Case Study: Antibacterial Activity

  • A recent study evaluated a series of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the thiadiazole ring could enhance efficacy against resistant strains . The potential for this compound to serve as a lead compound in antibiotic development is under investigation.

Material Science Applications

Catalysis

  • The compound's unique structure allows it to act as a catalyst in various chemical reactions. Specifically, its application in organic synthesis has been explored due to its ability to facilitate reactions such as cross-coupling and metathesis .

Case Study: Organic Synthesis

  • In a research setting, the compound was utilized in a metathesis reaction to synthesize complex organic molecules. The results indicated high yields and selectivity, demonstrating its potential utility in synthetic organic chemistry .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in agriculture and pharmaceuticals.

Parameter Findings
Acute ToxicityModerate toxicity observed in rodent studies
Chronic ExposureLong-term effects remain under investigation
Environmental ImpactPotential risks to non-target species noted

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Ring

The benzamide ring’s substitution pattern significantly influences physicochemical properties and bioactivity. Key analogs include:

  • Chloro-substituted derivatives: 3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) and 4-Chloro analog (4c): These compounds () exhibit distinct spectral profiles in ¹H NMR and IR due to chloro substituent positioning. 2,4-Dichloro substitution (target compound): The dichloro motif enhances electron-withdrawing effects, possibly improving stability and target affinity compared to mono-chloro analogs.
  • Fluoro-substituted derivatives :

    • 2-Fluoro (4d) , 3-Fluoro (4e) , and 4-Fluoro (4f) analogs (): Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and membrane permeability relative to chloro analogs.
  • Methoxy-substituted derivative :

    • 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) (): The methoxy group introduces steric bulk and electron-donating effects, which could reduce reactivity but improve solubility.
  • Bromo-substituted derivative :

    • 2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Bromine’s polarizability and larger size correlate with heightened anticancer activity (100% mortality protection at 60 mg/kg), suggesting that halogen size and position critically influence potency.

Thiadiazole Ring Modifications

  • Oxadiazole hybrids (): Compounds such as 4i and 4p incorporate 1,2,4-oxadiazole moieties, demonstrating nematocidal activity against Bursaphelenchus xylophilus. This highlights the impact of heterocycle choice on target specificity.

Molecular Docking and Computational Insights

Although explicit data for the target compound are unavailable, molecular docking studies on related 1,3,4-thiadiazoles () suggest that chloro and methyl groups enhance binding to hydrophobic enzyme pockets. Tools like AutoDock Vina () enable rapid virtual screening of such analogs, predicting interactions with targets like tubulin or cytochrome P450 enzymes. The trimethylphenyl group in the target compound may occupy larger binding sites, as seen in bromo-substituted analogs ().

Biological Activity

2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. The incorporation of the thiadiazole moiety in its structure suggests possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound may inhibit various enzymatic activities or alter receptor functions, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Derivatives with halogen substitutions have shown enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. Studies report minimum inhibitory concentration (MIC) values ranging from 32 to 62.5 μg/mL against these pathogens .
  • Antifungal Activity : The compound has also demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents like fluconazole .
Microbial Strain Activity (MIC in μg/mL) Reference
Staphylococcus aureus32.6
Bacillus cereus62.5
Candida albicans24–26
Aspergillus niger32–42

Cytotoxicity and Anticancer Activity

The cytotoxic potential of the compound has been evaluated against various cancer cell lines. Notably:

  • MCF-7 Cell Line : Studies have shown that derivatives of benzamide can exhibit cytotoxic effects superior to conventional chemotherapeutics like 5-fluorouracil. IC50 values for certain derivatives have been reported as low as 3.41 μM .

Case Studies

  • Molecular Docking Studies :
    • Recent studies employed molecular docking techniques to predict the binding affinity of the compound to dihydrofolate reductase (DHFR), an important enzyme in cancer proliferation. The results indicated a strong binding affinity (ΔG = −9.0 kcal/mol), suggesting potential as a therapeutic agent in cancer treatment .
  • In Vivo Toxicity Assessments :
    • Toxicity studies using zebrafish models indicated that certain derivatives showed acceptable levels of toxicity while maintaining effective biological activity against targeted pathogens .

Q & A

Q. What strategies assess the compound’s stability under physiological conditions?

  • Answer : Conduct hydrolysis studies in PBS (pH 7.4) at 37°C. HPLC monitoring reveals 90% degradation after 24 hours, primarily via amide bond cleavage. Stabilization with cyclodextrin inclusion complexes extends half-life to 48 hours .

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